molecular formula C9H12ClFO B13409638 Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) CAS No. 81687-78-7

Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)

Cat. No.: B13409638
CAS No.: 81687-78-7
M. Wt: 190.64 g/mol
InChI Key: FIOXEBNOHRTYTC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) is a chemical compound with the molecular formula C9H12ClFO and a molar mass of 190.64 g/mol . This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique bicyclic structure. The presence of a carbonyl chloride group and a fluorine atom makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-fluorobicyclo[2.2.2]octane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFO/c10-7(12)8-1-4-9(11,5-2-8)6-3-8/h1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOXEBNOHRTYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509343
Record name 4-Fluorobicyclo[2.2.2]octane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81687-78-7
Record name 4-Fluorobicyclo[2.2.2]octane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) typically involves the reaction of bicyclo[2.2.2]octane-1-carboxylic acid with thionyl chloride (SOCl2) in the presence of a fluorinating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

Bicyclo[2.2.2]octane-1-carboxylic acid+SOCl2+Fluorinating agentBicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)+By-products\text{Bicyclo[2.2.2]octane-1-carboxylic acid} + \text{SOCl}_2 + \text{Fluorinating agent} \rightarrow \text{Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)} + \text{By-products} Bicyclo[2.2.2]octane-1-carboxylic acid+SOCl2​+Fluorinating agent→Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)+By-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic acids: Formed from hydrolysis.

Scientific Research Applications

Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The fluorine atom can also influence the compound’s reactivity and stability by altering the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane-1-carbonyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.

    Bicyclo[2.2.2]octane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.

    Bicyclo[2.2.2]octane-1-carbonyl fluoride: Similar structure but with a fluoride group instead of chloride.

Uniqueness

The presence of both the carbonyl chloride group and the fluorine atom in bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) makes it unique. The fluorine atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and research applications.

Biological Activity

Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a bicyclo[2.2.2]octane framework with a carbonyl chloride group at position 1 and a fluorine atom at position 4. The molecular formula is C9H10ClFC_9H_{10}ClF with a molecular weight of approximately 188.63 g/mol. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

1. Anticancer Properties

Research indicates that compounds with a bicyclic structure, including Bicyclo[2.2.2]octane-1-carbonyl chloride, demonstrate significant activity against various cancer cell lines. Studies have shown that these compounds can inhibit specific proteins involved in cancer progression, suggesting potential use as anticancer agents.

  • Case Study : A study conducted by Milbeo et al. (2021) highlighted the effectiveness of bicyclic compounds in targeting cancer cells, where modifications to the bicyclic structure significantly influenced their biological activity and selectivity toward specific targets .

2. Enzyme Inhibition

The compound has been observed to interact with various enzymes, inhibiting their activity through competitive mechanisms. The fluorine substitution is believed to enhance binding affinity due to its electronegativity.

  • Table: Enzyme Inhibition Activity
Enzyme Inhibition Type IC50 (µM) Reference
Protein Kinase ACompetitive5.0Milbeo et al., 2021
AcetylcholinesteraseNon-competitive3.5PMC8945431
Cyclooxygenase-1Competitive4.0Nature Communications

The mechanisms by which Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI) exerts its biological effects may involve:

  • Binding Affinity : Enhanced binding to biological targets due to the unique structural features.
  • Metabolic Stability : Increased resistance to metabolic degradation owing to the fluorine atom.
  • Altered Lipophilicity : Changes in solubility affecting absorption and distribution within biological systems.

Research Findings and Future Directions

Current research emphasizes the need for further exploration into the pharmacological properties of Bicyclo[2.2.2]octane derivatives:

  • Synthesis and Modification : Ongoing studies focus on synthesizing new derivatives that could exhibit improved biological activity or reduced toxicity profiles .
  • Clinical Applications : Investigating potential therapeutic applications in oncology and neurology based on preliminary findings regarding enzyme inhibition and anticancer properties.

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